molecular formula C17H13NO B1197622 1-(Anilinomethylidene)-2-naphthalenone CAS No. 731-90-8

1-(Anilinomethylidene)-2-naphthalenone

Cat. No.: B1197622
CAS No.: 731-90-8
M. Wt: 247.29 g/mol
InChI Key: MUFLFHJOVXSNBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Anilinomethylidene)-2-naphthalenone is a naphthalenone derivative featuring an anilinomethylidene substituent. The anilinomethylidene group distinguishes it from simpler alkyl or amino derivatives, likely altering solubility, stability, and biological interactions .

Properties

CAS No.

731-90-8

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

1-(phenyliminomethyl)naphthalen-2-ol

InChI

InChI=1S/C17H13NO/c19-17-11-10-13-6-4-5-9-15(13)16(17)12-18-14-7-2-1-3-8-14/h1-12,19H

InChI Key

MUFLFHJOVXSNBI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O

Pictograms

Irritant; Environmental Hazard

solubility

0.5 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

  • Naphthalene : The parent hydrocarbon, lacking functional groups.
  • 1-Methylnaphthalene and 2-Methylnaphthalene : Methyl-substituted derivatives.
  • 1-Amino-2-methylnaphthalene: An amino- and methyl-substituted variant.
  • 1-(2-Amino-6-nitrophenyl)ethanone: A nitro- and amino-substituted aromatic ketone.

This conjugation may also increase polarity, affecting solubility in organic solvents .

Physical and Chemical Properties

Table 1: Comparative Physical Properties

Compound Melting Point (°C) Boiling Point (°C) Density (g/cm³) Refractive Index Reference
1-(Anilinomethylidene)-2-naphthalenone Not reported Not reported Not reported Not reported
1-Amino-2-methylnaphthalene 28–31 165 1.67 1.670
Naphthalene 80.2 218 1.14 1.5898
1-Methylnaphthalene −30 244–246 1.02 1.6170

The absence of data for this compound highlights a research gap. However, the amino and nitro groups in analogs like 1-(2-Amino-6-nitrophenyl)ethanone suggest that similar compounds may exhibit moderate thermal stability and sensitivity to light or oxidizing agents .

Toxicological and Environmental Profiles

Toxicity Trends
  • Naphthalene and Methylnaphthalenes : Chronic exposure linked to hemolytic anemia, cataracts, and respiratory irritation. 1-Methylnaphthalene is less volatile but similarly toxic .
  • 1-Amino-2-methylnaphthalene: Limited toxicity data, but aromatic amines are often suspect carcinogens. The amino group may enhance metabolic activation to reactive intermediates .

Table 2: Regulatory and Hazard Data

Compound Hazard Classification Precautionary Measures Reference
1-(2-Amino-6-nitrophenyl)ethanone Not classified Avoid inhalation/skin contact (P261, P262)
Naphthalene Category 2 carcinogen Use respiratory protection
1-Amino-2-methylnaphthalene Not classified Handle with gloves in ventilated areas
Environmental Persistence

Methylnaphthalenes exhibit moderate persistence in soil and water, with biodegradation rates influenced by substituent position. The anilinomethylidene group in this compound may slow degradation due to aromatic stability, though this remains untested .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Anilinomethylidene)-2-naphthalenone
Reactant of Route 2
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